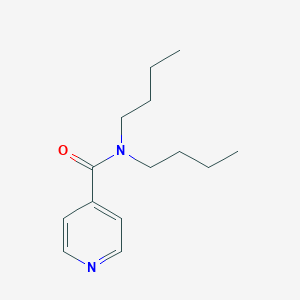

Isonicotinamide, N,N-dibutyl-

Description

Evolution of Pyridine (B92270) Carboxamide Chemistry and its Derivatives

The chemistry of pyridine and its derivatives is a cornerstone of heterocyclic chemistry. The pyridine ring, a six-membered heteroaromatic system analogous to benzene (B151609) but with one carbon atom replaced by nitrogen, was identified in the 19th century. ntnu.no This nitrogen atom significantly influences the ring's properties, making it basic and altering its reactivity in substitution reactions compared to benzene. ntnu.no

A pivotal development was the exploration of pyridine carboxylic acids, which exist as three isomers: picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted). nih.gov These compounds serve as versatile building blocks for a vast array of more complex molecules. nih.govchemicalbook.com Derivatization of these acids into their corresponding amides, known as pyridine carboxamides, opened new avenues in medicinal chemistry and materials science. tandfonline.com

Isonicotinamide (B137802) (pyridine-4-carboxamide), the parent of the compound , has garnered particular interest. nih.gov It is a well-established building block for synthesizing molecules with diverse biological activities, including antitubercular agents and enzyme inhibitors. researchgate.netrjptonline.org The isonicotinamide scaffold is also recognized for its ability to form molecular complexes and co-crystals, a property of significant interest in pharmaceutical formulation and materials design. chemicalbook.comresearchgate.net The synthesis of various substituted isonicotinamides is an active area of research, continually expanding the chemical space available for creating novel functional molecules. researchgate.net

Contemporary Significance of N,N-Disubstituted Amides

The amide bond is one of the most fundamental linkages in chemistry and biology, but the N,N-disubstituted variant possesses unique characteristics and applications. Unlike primary or secondary amides, N,N-disubstituted amides lack a hydrogen atom on the nitrogen, which prevents them from acting as hydrogen bond donors. This structural feature significantly influences their physical properties, such as solubility and boiling point, and their role in intermolecular interactions.

N,N-dialkyl amides are prevalent in numerous fields. In organic synthesis, they are not only stable functional groups but also versatile reagents and synthons for creating more complex structures. arkat-usa.orgscilit.com Their applications range from being precursors for tertiary amines to participating in aminocarbonylation and amidoalkylation reactions. arkat-usa.org

In materials science, sterically hindered N,N-disubstituted amides have been investigated as components of drug delivery systems. researchgate.net A particularly notable application is in hydrometallurgy, where long-chain N,N-dialkyl aliphatic amides have been extensively studied as superior extractants for actinides like uranium and plutonium from spent nuclear fuel. researchgate.nettandfonline.com These amides offer advantages over traditional extractants, such as complete incinerability of their degradation products, which reduces secondary radioactive waste. researchgate.net The ability to tune the properties of these extractants by modifying the alkyl chains makes them highly adaptable for specific separation processes. researchgate.net

Unexplored Research Trajectories for Isonicotinamide, N,N-dibutyl-

Given the lack of specific published research on Isonicotinamide, N,N-dibutyl-, its potential can be inferred by combining the known applications of its constituent parts. This leads to several compelling and unexplored research trajectories.

Coordination Chemistry and Solvent Extraction: A significant opportunity lies in exploring its capabilities as a ligand for metal ion extraction. N,N-dialkyl amides are proven extractants for actinides and rare-earth elements. tandfonline.comgoogle.com The structure of Isonicotinamide, N,N-dibutyl- offers two potential coordination sites: the carbonyl oxygen and the pyridine nitrogen. This dual-coordination ability could lead to unique selectivity and efficiency in separating metal ions, presenting a novel alternative in hydrometallurgical processes or for sensing applications.

Materials Science and Crystal Engineering: The parent molecule, isonicotinamide, is known for its propensity to form co-crystals with active pharmaceutical ingredients (APIs), which can enhance their physical properties. chemicalbook.comresearchgate.net The introduction of the two butyl chains in Isonicotinamide, N,N-dibutyl- would drastically alter its lipophilicity and steric profile. This makes it an intriguing co-former candidate for creating novel crystalline materials with tailored properties, such as improved solubility or stability, for highly lipophilic APIs. Furthermore, its structure suggests potential as a monomer or modifying agent in polymer synthesis to create materials with specific thermal and mechanical properties.

Medicinal Chemistry and Drug Discovery: The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antifungal, anti-inflammatory, and enzyme-inhibiting properties. researchgate.netacs.orgmdpi.com For instance, various substituted pyridine carboxamides have been investigated as potent kinase inhibitors. nih.gov The N,N-dibutyl groups would render the molecule significantly more lipophilic than its parent, isonicotinamide. This could enhance its ability to cross biological membranes, potentially improving bioavailability and tissue distribution. Screening Isonicotinamide, N,N-dibutyl- in a range of biological assays could uncover novel therapeutic potential, leveraging the combined structural features of the isonicotinoyl core and the lipophilic side chains.

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N,N-dibutylpyridine-4-carboxamide |

InChI |

InChI=1S/C14H22N2O/c1-3-5-11-16(12-6-4-2)14(17)13-7-9-15-10-8-13/h7-10H,3-6,11-12H2,1-2H3 |

InChI Key |

WTHCSKNSBMUVJX-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CC=NC=C1 |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of Isonicotinamide, N,n Dibutyl

Conventional Synthetic Routes to N,N-Disubstituted Isonicotinamides

Traditional methods for the synthesis of N,N-disubstituted isonicotinamides, including Isonicotinamide (B137802), N,N-dibutyl-, primarily revolve around the formation of an amide bond between the isonicotinoyl group and a secondary amine.

Direct amidation of isonicotinic acid with dibutylamine (B89481) is a fundamental approach to forming Isonicotinamide, N,N-dibutyl-. This reaction typically requires activation of the carboxylic acid, often through the use of coupling agents, or conversion to a more reactive derivative like an acyl chloride. For instance, isonicotinic acid can be reacted with various aromatic amines in non-polar solvents upon heating to yield the corresponding amides. ppublishing.org The use of reagents like triphenylphosphine (B44618) and iodine can facilitate this transformation, with the reaction's success being highly dependent on the sequence of reagent addition. rsc.org

Alternatively, the aminolysis of isonicotinate (B8489971) esters presents another viable route. libretexts.orgchemistrysteps.com In this method, an ester of isonicotinic acid, such as methyl isonicotinate, is treated with dibutylamine. While this reaction can be sluggish, it can be driven to completion, often with heating. chemistrysteps.com The use of catalysts can enhance the efficiency of ester aminolysis. researchgate.netnih.gov

Table 1: Comparison of Conventional Synthetic Methods for Amide Formation

| Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages |

| Direct Amidation | Isonicotinic acid, Dibutylamine | Coupling agents (e.g., DCC, EDC), or conversion to acyl chloride followed by amine addition. | Direct, often high yielding. | May require harsh reagents or produce stoichiometric byproducts. |

| Ester Aminolysis | Isonicotinate ester, Dibutylamine | Heating, sometimes with a catalyst. | Milder conditions than acyl chloride route. | Can be slow and may require forcing conditions. chemistrysteps.com |

Reductive amination is a powerful and versatile method for the synthesis of amines and can be conceptually applied to the synthesis of precursors for N,N-disubstituted amides. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com While not a direct route to the amide itself, it is crucial for synthesizing the amine precursors. For example, reductive amination can be used to synthesize a wide variety of primary, secondary, and tertiary amines from aldehydes and ketones. d-nb.infoorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). masterorganicchemistry.comharvard.edu The choice of reducing agent can be critical for the success of the reaction, with sodium triacetoxyborohydride often being a mild and selective option. harvard.edu

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | Common, inexpensive, but can also reduce the starting carbonyl. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | More selective for the iminium ion over the carbonyl. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, and avoids the use of cyanide. harvard.edu |

Amidation and Ester Aminolysis Reactions

Innovations in Stereoselective Synthesis of Isonicotinamide, N,N-dibutyl- Analogs

The development of stereoselective synthetic methods is a significant area of research in organic chemistry. While specific literature on the stereoselective synthesis of Isonicotinamide, N,N-dibutyl- is limited, advances in the synthesis of chiral analogs of related nicotinamides and other heterocyclic compounds provide valuable insights. For instance, stereoselective synthesis of nicotinamide (B372718) β-riboside and its analogs has been achieved through glycosylation of presilylated bases. nih.gov Similarly, the synthesis of chiral aminodiol derivatives has been accomplished via reductive amination of aldehydes followed by stereoselective dihydroxylation. mdpi.com These strategies, which control the three-dimensional arrangement of atoms, could potentially be adapted for the synthesis of chiral analogs of Isonicotinamide, N,N-dibutyl-, where chirality might be introduced in the butyl chains or at other positions of the molecule. The use of chiral catalysts in heterodimerization reactions has also been shown to produce products with high enantioselectivity. rsc.org

Sustainable Chemistry Principles in Isonicotinamide, N,N-dibutyl- Production

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. In the context of producing Isonicotinamide, N,N-dibutyl-, several strategies can be envisioned to enhance sustainability.

One key principle is the use of catalytic rather than stoichiometric reagents. The development of catalytic methods for amidation and ester aminolysis, for example, reduces waste and improves atom economy. researchgate.net Furthermore, employing greener solvents, or even solvent-free reaction conditions, can significantly decrease the environmental footprint of the synthesis. nih.govnih.govresearchgate.net The use of biocatalysts, such as lipases, for ester aminolysis is another promising green approach, often allowing for reactions under mild conditions with high selectivity. nih.gov

The concept of reductive amination itself aligns with green chemistry principles as it can often be performed in a one-pot manner, minimizing purification steps and waste generation. wikipedia.org The use of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of such processes.

Table 3: Application of Green Chemistry Principles to Amide Synthesis

| Green Chemistry Principle | Application in Isonicotinamide, N,N-dibutyl- Synthesis |

| Catalysis | Use of catalysts for amidation and ester aminolysis to replace stoichiometric reagents. |

| Safer Solvents & Auxiliaries | Employing water or other benign solvents; exploring solvent-free conditions. nih.gov |

| Use of Renewable Feedstocks | Investigating bio-based sources for starting materials. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

Comprehensive Structural Characterization and Conformational Analysis of Isonicotinamide, N,n Dibutyl

Advanced Spectroscopic Techniques for Molecular Architecture Elucidation

The molecular architecture of Isonicotinamide (B137802), N,N-dibutyl-, a pyridinecarboxamide derivative, can be comprehensively elucidated through a combination of advanced spectroscopic techniques. nih.gov While specific experimental data for this compound is limited in publicly accessible literature, its structural features can be inferred from the analysis of the parent compound, isonicotinamide, and related N,N-disubstituted amides. The key structural components of Isonicotinamide, N,N-dibutyl- are the pyridine (B92270) ring, the amide functional group, and the two n-butyl chains attached to the amide nitrogen.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the connectivity and spatial relationships between atoms in a molecule. emerypharma.com For Isonicotinamide, N,N-dibutyl-, a suite of 2D NMR experiments would be essential for a complete structural characterization in solution.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons. For instance, it would show correlations between the protons on the pyridine ring, as well as within the n-butyl chains (e.g., between the α-CH₂, β-CH₂, γ-CH₂, and terminal CH₃ groups).

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. nih.gov It would allow for the definitive assignment of each carbon in the pyridine ring and the n-butyl chains based on the corresponding proton assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity. cam.ac.uk In the context of Isonicotinamide, N,N-dibutyl-, NOESY data would be invaluable for determining the preferred conformation around the amide bond and the orientation of the butyl chains relative to the pyridine ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Isonicotinamide, N,N-dibutyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2, C6 | ~8.6 | ~150 |

| Pyridine C3, C5 | ~7.5 | ~122 |

| Amide C=O | - | ~170 |

| N-CH₂ (α) | ~3.4 | ~48 |

| N-CH₂-CH₂ (β) | ~1.6 | ~31 |

| CH₂-CH₃ (γ) | ~1.4 | ~20 |

| CH₃ (δ) | ~0.9 | ~14 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared and Raman Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. elsevier.com The vibrational modes of Isonicotinamide, N,N-dibutyl- can be assigned to specific stretching and bending motions of its constituent bonds.

Amide I and Amide II Bands: The C=O stretching vibration (Amide I) is expected to appear as a strong band in the IR spectrum, typically in the region of 1630-1680 cm⁻¹. The position of this band can be sensitive to the local environment and conformational effects. The N-H bending vibration (Amide II band) present in primary and secondary amides would be absent in this tertiary amide.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring would be observed in both IR and Raman spectra, typically in the 1400-1600 cm⁻¹ region.

C-N Stretching Vibrations: The stretching vibration of the C-N bond of the amide is expected in the 1300-1400 cm⁻¹ region.

Alkyl Chain Vibrations: The C-H stretching vibrations of the n-butyl groups would give rise to strong bands in the 2850-3000 cm⁻¹ region of the IR spectrum. C-H bending vibrations would be observed at lower wavenumbers.

Raman spectroscopy would be particularly useful for observing symmetric vibrations, such as the symmetric stretching of the pyridine ring, which may be weak in the IR spectrum. mt.com

Interactive Data Table: Characteristic Vibrational Frequencies for Isonicotinamide, N,N-dibutyl-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretch (Alkyl) | 2850-3000 | IR, Raman |

| C=O Stretch (Amide I) | 1630-1680 | IR |

| C=C, C=N Stretch (Pyridine) | 1400-1600 | IR, Raman |

| C-N Stretch (Amide) | 1300-1400 | IR, Raman |

Single Crystal X-ray Diffraction for Solid-State Conformation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. carleton.eduuhu-ciqso.es This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. warwick.ac.ukoxcryo.com While a crystal structure for Isonicotinamide, N,N-dibutyl- is not currently available in open databases, analysis of related structures, such as co-crystals of isonicotinamide, can provide insights. nih.govresearchgate.net A successful crystallographic analysis of Isonicotinamide, N,N-dibutyl- would reveal the planarity of the amide group, the torsion angle between the pyridine ring and the amide plane, and the specific conformations of the two n-butyl chains.

Analysis of Conformational Dynamics in Isonicotinamide, N,N-dibutyl-

The conformational dynamics of Isonicotinamide, N,N-dibutyl- are primarily associated with rotation around single bonds. Key areas of conformational flexibility include:

Rotation around the Amide C-N Bond: Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the possibility of distinct rotamers. researchgate.netwikipedia.org The energy barrier for this rotation can be studied using dynamic NMR spectroscopy, where the coalescence of signals at different temperatures can be used to calculate the activation energy. researchgate.net

Rotation of the Butyl Chains: The n-butyl groups have multiple single bonds (C-C and C-N) around which rotation can occur, leading to a large number of possible conformations. wikipedia.orgmdpi.com The preferred conformations will be those that minimize steric hindrance.

Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface and identify the most stable conformers and the energy barriers between them. ethz.ch These theoretical calculations can complement experimental data from techniques like NOESY to provide a detailed picture of the conformational dynamics. nih.govsunneyxielab.orgnih.gov

Chiral Recognition and Enantiomeric Purity in Related Isonicotinamide Derivatives

Isonicotinamide, N,N-dibutyl- is an achiral molecule and therefore does not exist as enantiomers. However, the isonicotinamide scaffold can be incorporated into chiral molecules, and in such cases, the principles of chiral recognition and the determination of enantiomeric purity become relevant.

Chiral recognition refers to the ability of a chiral molecule or environment to interact differently with the two enantiomers of another chiral compound. nih.govacs.orgbeilstein-journals.org This can be achieved, for example, by introducing a chiral center into one of the N-alkyl groups of an isonicotinamide derivative or by co-crystallization with a chiral acid. researchgate.net

The enantiomeric purity of a chiral isonicotinamide derivative can be determined by several methods:

Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate enantiomers, allowing for their quantification. acs.org

NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: In the presence of a chiral solvating agent, the two enantiomers of a chiral isonicotinamide derivative can form transient diastereomeric complexes that exhibit distinct NMR signals, allowing for the determination of the enantiomeric ratio. libretexts.org Alternatively, reaction with a chiral derivatizing agent can form stable diastereomers that are distinguishable by NMR.

Studies on related chiral amide systems have shown that it is possible to achieve high enantiomeric purity through methods like attrition-enhanced deracemization. researchgate.net The determination of enantiomeric purity is crucial in many areas of chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. thieme-connect.de

Computational Chemistry and Molecular Modeling Investigations of Isonicotinamide, N,n Dibutyl

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties and reactive nature of molecules. wikipedia.org These first-principles approaches, known as ab initio methods, are derived directly from theory without the inclusion of experimental data. wikipedia.org

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. wikipedia.orgnih.gov It is often employed to determine ground state properties and offers a balance between computational cost and accuracy. worldscientific.com DFT calculations can provide valuable information about a molecule's electronic characteristics, such as its electrophilicity and nucleophilicity, which are key to understanding its reactivity. scielo.org.mxmdpi.com For instance, the electrophilicity index can describe a compound's ability to act as an electron acceptor, while the nucleophilicity index indicates its capacity as an electron donor. mdpi.com

DFT calculations for molecules with similar functional groups, such as nicotinamide (B372718), have been performed to understand their electronic properties and intermolecular interactions. mdpi.com For N,N-dibutylisonicotinamide, DFT would be used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These values are crucial for determining global reactivity descriptors. scirp.org

Table 1: Calculated Electronic Properties of a Related Tetrahydrothienopyridine Derivative using DFT. This table provides an example of the types of electronic properties that can be calculated using DFT and are relevant for assessing the reactivity of a molecule like Isonicotinamide (B137802), N,N-dibutyl-.

| Property | Value | Description |

| EHOMO(N) (eV) | -5.6034 | Energy of the highest occupied molecular orbital for the neutral species. mdpi.com |

| ELUMO(N) (eV) | 2.1336 | Energy of the lowest unoccupied molecular orbital for the neutral species. |

| Hardness (η) (eV) | 7.737 | Resistance to change in electron density; higher values indicate lower reactivity. mdpi.com |

| Electrophilicity Index (ω) | 0.709 | Indicates the ability to act as an electron acceptor. mdpi.com |

| Nucleophilicity Index (N) | 3.718 | Indicates the ability to act as an electron donor. mdpi.com |

| Data derived from a study on a tetrahydrothienopyridine derivative and is for illustrative purposes. mdpi.com |

Ab Initio Methods for Reaction Pathways

Ab initio methods are computational chemistry methods based on quantum mechanics. wikipedia.org These methods are used to investigate reaction mechanisms and kinetics. nih.gov By calculating the potential energy surface, researchers can identify transition states and determine activation energies for chemical reactions. academie-sciences.frethernet.edu.et For a molecule like Isonicotinamide, N,N-dibutyl-, ab initio calculations could be used to model its reactions, such as hydrolysis or interactions with biological targets. nih.gov These calculations provide a detailed, step-by-step view of the reaction, which is often difficult to obtain through experimental means alone. mdpi.com

Classical Molecular Dynamics Simulations for Conformational Space Exploration

Classical molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net MD simulations allow for the exploration of the conformational landscape of a molecule, providing insights into its flexibility and the different shapes it can adopt. claudiozannoni.itrsc.org

Force Field Parameterization for Isonicotinamide, N,N-dibutyl-

A critical component of classical MD simulations is the force field, which is a set of parameters that describes the potential energy of a system of particles. rsc.org Force field parameterization is the process of developing these parameters to accurately model the molecule of interest. nih.govuq.edu.au This process often involves fitting the parameters to high-level quantum mechanical calculations or experimental data. wcss.pl For N,N-dibutylisonicotinamide, a specific set of force field parameters would need to be developed to accurately describe the interactions between its atoms. This includes parameters for bond stretching, angle bending, and dihedral angles, which govern the molecule's flexibility. nih.gov

Solvent Effects and Intermolecular Interactions

The solvent environment can significantly influence the conformation and behavior of a molecule. rsc.orgfrontiersin.org MD simulations can explicitly model solvent molecules, allowing for the study of solvent effects and intermolecular interactions. nih.govscirp.org For N,N-dibutylisonicotinamide, simulations in different solvents could reveal how the solvent affects its conformational preferences and its interactions with other molecules. rsc.org These interactions, which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces, are crucial for understanding the molecule's behavior in a solution. libretexts.orgnih.govmdpi.com The study of intermolecular interactions is essential for understanding how a molecule like N,N-dibutylisonicotinamide might interact with other molecules in its environment. mdpi.comresearchgate.net

Table 2: Types of Intermolecular Interactions. This table outlines the primary types of non-covalent interactions that govern the behavior of molecules in solution and are studied using molecular dynamics simulations.

| Interaction Type | Description | Relevance to Isonicotinamide, N,N-dibutyl- |

| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another electronegative atom. libretexts.org | The nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the amide group can act as hydrogen bond acceptors. |

| Dipole-Dipole Interactions | Electrostatic attractions between the partial positive and partial negative ends of polar molecules. libretexts.org | The polar nature of the amide and pyridine groups will lead to significant dipole-dipole interactions. |

| Dispersion Forces (London Forces) | Weak intermolecular forces that arise from temporary fluctuations in electron distribution. libretexts.org | Present in all molecules, these forces will contribute to the overall intermolecular interactions, particularly due to the butyl chains. |

| Information compiled from general chemistry principles. libretexts.org |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rdd.edu.iqnih.gov It is widely used in drug discovery to predict how a small molecule, or ligand, might interact with a protein target. nih.gov

For Isonicotinamide, N,N-dibutyl-, molecular docking studies could be used to identify potential biological targets and to understand the specific interactions that stabilize the ligand-protein complex. rdd.edu.iqnih.gov The results of docking simulations can provide a binding affinity score, which is an estimate of the strength of the interaction, as well as a detailed view of the binding pose, showing which amino acid residues in the protein are involved in the interaction. nih.govnih.govarxiv.orgmdpi.com Sirtuins, a family of proteins that are NAD+-dependent deacetylases, are known targets for nicotinamide-related compounds and could be a focus for docking studies with Isonicotinamide, N,N-dibutyl-. mdpi.com

Table 3: Example of Molecular Docking Results for Nicotinamide-Related Compounds. This table illustrates the type of data obtained from molecular docking studies, showing the binding affinities of different ligands to a specific protein target.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Nicotinamide | SARS-CoV RdRp | -5.2 | Not specified in source |

| Nicotinamide Riboside (NR) | SARS-CoV RdRp | -6.4 | Not specified in source |

| NMN | SARS-CoV RdRp | -6.8 | Not specified in source |

| Lopinavir (Reference) | SARS-CoV-2 PLpro | -7.3 | Not specified in source |

| Data from a study on potential SARS-CoV-2 inhibitors and is for illustrative purposes. nih.gov |

Predictive Binding to Biological Macromolecules

Molecular docking is a principal computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov This method is crucial for estimating the strength of the interaction between a ligand, such as Isonicotinamide, N,N-dibutyl-, and a biological macromolecule, typically a protein or enzyme. researchgate.netfrontiersin.org The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which calculates a score representing the binding free energy. nih.govfrontiersin.org

While specific molecular docking studies for Isonicotinamide, N,N-dibutyl- are not extensively documented in public literature, the methodology can be illustrated by studies on analogous structures. For instance, docking studies on various amide derivatives have been used to identify key interactions with target enzymes like xanthine (B1682287) oxidase. dntb.gov.ua These studies often reveal crucial interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions with specific amino acid residues within the protein's active site. dntb.gov.ua

For Isonicotinamide, N,N-dibutyl-, a hypothetical docking study would involve:

Target Identification : Selecting a potential protein target based on the known biological activities of similar isonicotinamide structures.

Model Preparation : Obtaining the 3D structures of both Isonicotinamide, N,N-dibutyl- (the ligand) and the target protein.

Docking Simulation : Using software to explore possible binding poses of the ligand within the protein's active site.

Scoring and Analysis : Ranking the poses based on binding energy scores (e.g., kcal/mol) and analyzing the intermolecular forces stabilizing the complex. turkjps.orgnih.gov

The results of such a study would provide insight into the potential mechanism of action and guide the design of more potent analogs. A lower binding energy score typically indicates a more stable protein-ligand complex. turkjps.org

| Parameter | Description | Relevance to Isonicotinamide, N,N-dibutyl- |

| Binding Affinity (kcal/mol) | A measure of the strength of the binding interaction between the ligand and its target. Lower values indicate stronger binding. mdpi.com | Predicts how tightly the compound might bind to a potential biological target. |

| Ligand Conformation | The 3D orientation of the ligand within the binding site. | Determines the specific interactions (e.g., hydrogen bonds) that can be formed. |

| Key Amino Acid Residues | Specific residues in the protein's active site that interact with the ligand. dntb.gov.ua | Identifies the parts of the target protein that are crucial for binding the compound. |

| Interaction Types | The nature of the chemical interactions (e.g., Hydrogen Bonds, Hydrophobic, van der Waals). | Explains the physicochemical basis for the binding affinity and specificity. |

Table 1. Key Parameters in Predictive Binding Studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isonicotinamide, N,N-dibutyl- Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com The fundamental principle is that the structural properties of a molecule, such as its geometry, hydrophobicity, and electronic characteristics, determine its activity. turkjps.org

For a series of analogs of Isonicotinamide, N,N-dibutyl-, a QSAR study would involve several steps:

Data Set Assembly : A collection of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. nih.gov This set is typically divided into a training set to build the model and a test set to validate its predictive power. mdpi.compharmacophorejournal.com

Descriptor Calculation : Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a model that correlates the descriptors with biological activity. nih.govpharmacophorejournal.com

Model Validation : The model's robustness and predictive ability are rigorously tested using statistical metrics like the coefficient of determination (r²), cross-validated r² (q²), and predictive r² (pred_r²). dntb.gov.uanih.gov

Studies on various isonicotinamide and amide derivatives have successfully employed QSAR to elucidate the structural requirements for inhibiting targets like xanthine oxidase dntb.gov.ua, protein kinase GSK-3β researchgate.net, and the sodium-calcium exchanger (NCX). nih.gov For example, a 3D-QSAR study might generate contour maps that visualize regions where steric bulk or specific electronic properties (electropositive/electronegative) would enhance or diminish activity, providing a clear guide for designing new, more potent molecules. turkjps.org

| Descriptor Class | Example Descriptors | Potential Influence on Activity of Isonicotinamide Analogs |

| Electronic | Dipole Moment, Partial Charges | Affects hydrogen bonding and electrostatic interactions with the target protein. mdpi.com |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Determines how well the molecule fits into the binding pocket of the target. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target. nih.gov |

| Quantum-Chemical | HOMO/LUMO Energies, Electrostatic Potential | Provides detailed information on electron distribution and reactivity. frontiersin.org |

Table 2. Common Molecular Descriptors Used in QSAR Modeling.

In Silico Prediction of Biological Activities and Pharmacokinetic Relevant Parameters

Beyond predicting binding to a specific target, computational tools can forecast a compound's broader biological activity spectrum and its pharmacokinetic profile, commonly known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). frontiersin.orgfrontiersin.org This early assessment is vital to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. frontiersin.orgarxiv.org

Various web-based tools and software, such as SwissADME, admetSAR, and pkCSM, utilize large datasets of known drugs and chemicals to build predictive models. ajol.infoscbdd.com For Isonicotinamide, N,N-dibutyl-, these tools can estimate a wide range of properties based solely on its chemical structure.

Prediction of Biological Activities: Software like PASS (Prediction of Activity Spectra for Substances) can predict thousands of biological activities based on the structure of a compound. bmc-rm.org It compares the input structure to a vast database of biologically active substances and calculates the probability of the compound being active (Pa) or inactive (Pi) for various endpoints, such as enzyme inhibition, receptor agonism/antagonism, or specific toxic effects. bmc-rm.orgrjptonline.org For Isonicotinamide, N,N-dibutyl-, this could suggest novel therapeutic applications or potential off-target effects.

Prediction of Pharmacokinetic (ADMET) Parameters:

Absorption : Predictions include gastrointestinal (GI) absorption and permeability through barriers like the Caco-2 cell line model. The "BOILED-Egg" model, for instance, visually predicts GI absorption and blood-brain barrier (BBB) penetration.

Distribution : Key parameters like plasma protein binding and blood-brain barrier permeability are estimated.

Metabolism : The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which is crucial for predicting drug-drug interactions.

Excretion : Properties related to renal clearance can be estimated.

Toxicity : Potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity are flagged. nih.govnih.gov

These in silico predictions provide a comprehensive, albeit preliminary, profile of a compound's drug-like properties, enabling researchers to prioritize candidates with a higher probability of success. nih.govjapsonline.com

| ADMET Parameter | Predicted Property for Isonicotinamide, N,N-dibutyl- (Hypothetical) | Implication |

| Physicochemical | LogP, Molecular Weight, Topological Polar Surface Area (TPSA) | Governs solubility, permeability, and general drug-likeness. |

| Absorption | High Gastrointestinal (GI) Absorption | Suggests potential for good oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Permeant: No | Indicates the compound is unlikely to cross into the central nervous system. |

| Metabolism | Substrate of CYP3A4; Inhibitor of CYP2C9 | Predicts metabolic pathway and potential for interaction with other drugs metabolized by CYP2C9. |

| Excretion | Renal OCT2 Substrate: No | Provides insight into the likely mechanism of clearance from the body. |

| Toxicity | Ames Mutagenicity: Negative; hERG I Inhibitor: No | Suggests a lower risk for certain common toxicities. nih.gov |

Table 3. Example of an In Silico ADMET Profile for Isonicotinamide, N,N-dibutyl-.

In Vitro Biological Activities and Mechanistic Studies of Isonicotinamide, N,n Dibutyl

Enzyme Modulation and Inhibition Profiles

The isonicotinamide (B137802) scaffold is a key feature in molecules that interact with a variety of enzymes. The nature of the substituents on the amide nitrogen can significantly influence the potency and selectivity of these interactions.

Research into nicotinamide (B372718), an isomer of isonicotinamide, has revealed significant interactions with enzymes that are central to cellular metabolism and signaling, particularly hydrolases and transferases.

Hydrolases: A prominent class of hydrolases modulated by nicotinamide are the Sirtuins (Sir2), which are NAD+-dependent histone/protein deacetylases. Nicotinamide is a product of the deacetylation reaction and acts as a non-competitive inhibitor of Sir2 enzymes. The mechanism of inhibition involves nicotinamide intercepting a key ADP-ribosyl-enzyme-acetyl peptide intermediate, which leads to the regeneration of NAD+ in a process known as transglycosidation. This modulation of sirtuin activity is a cornerstone of nicotinamide's role in regulating gene silencing and metabolism.

Transferases: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which converts nicotinamide to nicotinamide mononucleotide. Novel inhibitors of NAMPT, developed from nicotinamide-like scaffolds, have shown potent antitumoral activities. For instance, a series of 1,2,3-triazole-based NAMPT inhibitors demonstrated cytotoxicity with IC50 values in the low nanomolar range, directly linked to the depletion of cellular NAD+.

While no direct studies link Isonicotinamide, N,N-dibutyl- to these enzymes, its structural similarity suggests a potential for interaction. The N,N-dibutyl groups would significantly increase the lipophilicity of the molecule compared to nicotinamide, which could influence its binding affinity and cellular uptake, potentially altering its inhibitory profile against enzymes like sirtuins or NAMPT.

The nicotinamide framework is a versatile scaffold for the development of allosteric modulators, which bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site.

Studies have identified novel positive allosteric modulators (PAMs) of nicotinamide phosphoribosyltransferase (NAMPT) that bind to a "rear channel" in the enzyme. This binding regulates nicotinamide turnover and can enhance NAD+ biosynthesis, demonstrating that the core nicotinamide structure can participate in complex allosteric regulation.

Furthermore, research on the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a G-protein coupled receptor, has shown that modifications to the nicotinamide core and its amide substituents are critical for allosteric modulatory activity. In one study, replacing a phenyl core with a nicotinamide core resulted in a significant loss of activity, but further modifications to the amide substituent could recover or enhance potency. For example, highly hindered substituents near the amide nitrogen, such as tert-butyl groups, were found to be effective, yielding PAMs with EC50 values in the sub-micromolar range. This suggests that the size and nature of the N-substituents, such as the N,N-dibutyl groups in the compound of interest, are critical determinants of allosteric activity.

Activity against Hydrolases and Transferases

Receptor Binding and Signaling Pathway Perturbations (Cellular Level)

The ability of isonicotinamide-based molecules to interact with cell surface receptors has been demonstrated in various in vitro cellular systems, primarily focusing on ion channels and G-protein coupled receptors.

Allosteric modulation represents a promising therapeutic approach for targeting ion channels. Nicotinamide and its derivatives have been explored in the context of modulating ligand-gated and voltage-gated ion channels. These modulators can fine-tune channel activity with potentially greater selectivity and improved safety profiles compared to orthosteric ligands. While specific data for Isonicotinamide, N,N-dibutyl- is not available, its structure is consistent with that of a small molecule modulator that could potentially interact with allosteric sites on various ion channel proteins.

The nicotinamide scaffold has been successfully utilized to develop allosteric modulators of GPCRs.

In studies on the mGlu5 receptor, a series of nicotinamide derivatives were evaluated for their ability to act as positive allosteric modulators (PAMs). Functional assays measuring calcium mobilization in HEK293 cells expressing the rat mGlu5 receptor were employed. The results underscored the importance of the amide substitution in determining the potency of these modulators.

| Compound | Core Structure | Amide Substituent | mGlu5 EC50 (nM) |

|---|---|---|---|

| R-8t | Nicotinamide | (R)-Cyclohexyl(methyl) | Potent PAM |

| 8u | Nicotinamide | Trifluorocyclopropyl | <100 |

| 8v | Nicotinamide | (R)-N-(3,3-dimethylbutan-2-yl) | 7.2 |

| 8s | Nicotinamide | tert-butyl | 136-300 |

| 8q | Nicotinamide | Cyclobutyl | 136-300 |

This table presents data on the potency of various nicotinamide-based positive allosteric modulators (PAMs) of the mGlu5 receptor. The EC50 values indicate the concentration at which the compound produces half of its maximal effect. Data sourced from a study on mGlu5 PAMs.

This data clearly shows that bulky and specific stereochemical arrangements on the amide group can lead to highly potent mGlu5 PAMs. Although N,N-dibutyl substitution is not listed, the trend suggests it would confer significant steric bulk that could influence receptor binding and modulation.

Ligand-Gated Ion Channel Interactions

Antiproliferative and Cytotoxic Assessments in Cellular Systems

The role of nicotinamide in cellular proliferation and viability has been investigated, revealing potential for both cancer prevention and as a scaffold for cytotoxic agents.

In a mouse model of bladder cancer induced by N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN), nicotinamide supplementation was shown to inhibit tumor formation and suppress the progression to muscle-invasive bladder cancer., Gene expression profiling suggested that nicotinamide exerts its chemo-preventive effects by regulating the Myc oncogenic signature.

Conversely, the nicotinamide scaffold has been used to design potent cytotoxic agents. As mentioned previously, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) have been developed as antitumoral drugs. One study reported a novel triazole-based NAMPT inhibitor with potent in vitro cytotoxicity.

| Compound Class | Target | Reported In Vitro IC50 | Mechanism |

|---|---|---|---|

| Triazoli-nicotinamide derivative | NAMPT | 3.8 ± 0.3 nM | NAD+ depletion, Autophagic cell death |

This table shows the in vitro cytotoxicity and mechanism of a potent NAMPT inhibitor derived from a nicotinamide scaffold. The IC50 value represents the concentration of the compound that inhibits cellular processes by 50%. Data sourced from a study on novel NAMPT inhibitors.

This demonstrates that while the core nicotinamide/isonicotinamide structure is a vitamin, its derivatives can be engineered into highly potent cytotoxic compounds. The N,N-dibutyl substitution on the isonicotinamide would drastically increase its lipophilicity, which could enhance its ability to cross cell membranes and potentially interact with intracellular targets, although specific antiproliferative or cytotoxic effects remain to be experimentally determined.

Dose-Response Analysis in Cancer Cell Lines (In Vitro)

No data is available on the cytotoxic or anti-proliferative effects of Isonicotinamide, N,N-dibutyl- on any cancer cell lines.

Molecular Mechanisms of Cell Cycle Arrest and Apoptosis (In Vitro)

There are no studies investigating the impact of this compound on cell cycle regulation or the induction of apoptosis.

Antimicrobial and Antifungal Efficacy (In Vitro)

No information exists regarding the efficacy of Isonicotinamide, N,N-dibutyl- against bacterial or fungal pathogens.

Immunomodulatory Effects on Immune Cells (In Vitro)

The effects of this compound on immune cells have not been reported in the scientific literature.

Supramolecular Chemistry and Materials Science Applications of Isonicotinamide, N,n Dibutyl

Self-Assembly Behavior and Nanostructure Formation

The amphiphilic nature of Isonicotinamide (B137802), N,N-dibutyl- is expected to be a primary driver of its self-assembly into ordered nanostructures in various solvents. This behavior is governed by a delicate balance of non-covalent interactions, including hydrophobic effects, hydrogen bonding, and π-π stacking. The hydrophobic dibutyl chains tend to segregate from polar environments, while the isonicotinamide head can engage in hydrogen bonding via the amide group and π-π stacking through the pyridine (B92270) ring.

While direct studies on the self-assembly of Isonicotinamide, N,N-dibutyl- are not extensively documented, research on similar amphiphilic molecules provides significant insights. For instance, studies on nicotinamide-based derivatives with long alkyl chains have demonstrated their ability to act as low molecular weight gelators, forming fibrous nanostructures that entangle to create three-dimensional networks in liquid media. qu.edu.qa This self-assembly is driven by a combination of van der Waals attractions between the alkyl chains and specific hydrogen bonding patterns, such as those between amide groups. qu.edu.qa

Similarly, the self-assembly of peptides functionalized with alkyl chains highlights the crucial role of hydrophobic interactions in the formation of ordered aggregates. nih.gov The length and branching of the alkyl chains can significantly influence the morphology and stability of the resulting nanostructures, such as micelles, vesicles, or fibers. nih.gov In the case of Isonicotinamide, N,N-dibutyl-, the two butyl groups provide a significant hydrophobic component, suggesting a strong driving force for aggregation in aqueous environments or selective solvents. The resulting nanostructures could find applications in areas such as drug delivery, where they can encapsulate hydrophobic guest molecules, or in the formation of functional soft materials like gels.

Metal-Organic Framework (MOF) and Coordination Polymer Ligand Properties

Isonicotinamide and its derivatives are well-recognized for their ability to act as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine ring of Isonicotinamide, N,N-dibutyl- offers a primary coordination site through its nitrogen atom. Research on N,N-dialkylisonicotinamide ligands has shown that they typically coordinate to metal centers in a monodentate fashion through the pyridine nitrogen. tcarts.in However, in some instances, the carbonyl oxygen of the amide group can also participate in coordination, leading to a bidentate bridging mode that connects successive metal centers to form coordination polymers. tcarts.in

The coordination of Isonicotinamide, N,N-dibutyl- to metal ions can lead to the formation of a variety of supramolecular architectures, from discrete multinuclear complexes to one-, two-, or three-dimensional coordination polymers. The presence of the bulky dibutyl groups can influence the resulting structure by introducing steric hindrance, which may prevent the formation of highly dense, interpenetrated networks and instead favor the formation of structures with larger pores or channels.

The coordination behavior of isonicotinamide ligands is well-established, with predictable coordination to metal ions like zinc(II) through the pyridine nitrogen, leaving the amide group available for supramolecular interactions. nih.gov The table below presents typical coordination bond lengths observed in metal complexes with isonicotinamide-related ligands, providing an indication of the expected bond geometries in complexes of Isonicotinamide, N,N-dibutyl-.

Table 1: Representative Coordination Bond Geometries in Isonicotinamide-based Metal Complexes This table is interactive. You can sort and filter the data.

| Metal Ion | Ligand | Coordination Site | Bond Length (Å) | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| Cu(II) | N,N-diisopropylisonicotinamide | Pyridine-N | ~2.0 | Distorted Octahedral | tcarts.in |

| Co(II) | N,N-dialkylisonicotinamide | Pyridine-N | ~2.1 | Distorted Octahedral | tcarts.in |

| Zn(II) | Isonicotinamide | Pyridine-N | 2.08 - 2.18 | Tetrahedral/Octahedral | nih.gov |

Interfacial Interactions and Surface Adsorption in Material Systems

The amphiphilic character of Isonicotinamide, N,N-dibutyl- suggests that it will exhibit surface activity, preferentially adsorbing at interfaces between phases of different polarity, such as air-water or oil-water interfaces. The hydrophobic dibutyl tails would orient away from the aqueous phase, while the polar isonicotinamide head would remain in contact with it. This behavior is characteristic of surfactants and can lead to a reduction in surface and interfacial tension.

The ability of Isonicotinamide, N,N-dibutyl- to adsorb onto solid surfaces could be exploited in various materials science applications. For example, it could be used to modify the surface properties of materials, rendering them more hydrophobic or providing specific binding sites for other molecules. The interactions at the interface would be governed by a combination of hydrophobic effects, hydrogen bonding, and potential coordination of the pyridine nitrogen to surface metal sites. The study of such interfacial phenomena is crucial for applications in coatings, lubrication, and the functionalization of nanomaterials.

Polymer Additive and Plasticizer Research

Amide-containing compounds are known to be effective plasticizers for various polymers, particularly for poly(vinyl chloride) (PVC). diplomatacomercial.comadeka.co.jp Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by reducing the intermolecular forces between the polymer chains. kinampark.comjracr.com The incorporation of a plasticizer typically leads to a decrease in the glass transition temperature (Tg), tensile strength, and modulus of the polymer, while increasing its elongation at break. jracr.com

Research on amides as plasticizers has shown that their effectiveness is related to their ability to form hydrogen bonds with the polymer chains. researchgate.net For PVC, the interaction between the carbonyl group of the amide and the polar C-H bond of the polymer is a key factor.

While direct studies on Isonicotinamide, N,N-dibutyl- as a plasticizer are limited, research on a structurally similar compound, N,N-dibutylundecenamide (DBUA), provides strong evidence for its potential in this application. A study on PVC films plasticized with DBUA demonstrated a significant increase in elasticity and a reduction in Young's modulus. The introduction of DBUA also led to a substantial decrease in the glass transition temperature of PVC, confirming its excellent plasticizing efficacy.

The table below summarizes the mechanical and thermal properties of PVC films plasticized with varying concentrations of a representative tertiary fatty amide plasticizer, illustrating the expected effects of incorporating a compound like Isonicotinamide, N,N-dibutyl- into a polymer matrix.

Table 2: Effect of a Tertiary Amide Plasticizer on the Properties of PVC Films This table is interactive. You can sort and filter the data.

| Plasticizer Content (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) |

|---|---|---|---|---|

| 0 (Neat PVC) | 1500 | 45 | 5 | 85 |

| 20 | 250 | 20 | 150 | 20.2 |

| 30 | 120 | 15 | 280 | -6.4 |

Data presented is analogous, based on studies of similar tertiary amide plasticizers in PVC.

Advanced Analytical Methodologies for Isonicotinamide, N,n Dibutyl Research

High-Resolution Mass Spectrometry for Metabolite Identification (In Vitro)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the in vitro identification of drug metabolites. ijpras.com Its power lies in the ability to provide highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. ijpras.comresearchgate.net When a compound like Isonicotinamide (B137802), N,N-dibutyl- is incubated with in vitro systems, such as human or rat liver microsomes, it can undergo various metabolic transformations. nih.govadmescope.com HRMS instruments, including Time-of-Flight (TOF), Orbitrap, and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can distinguish between compounds with very similar molecular weights, providing a high degree of confidence in metabolite identification. ijpras.commdpi.com

The typical workflow involves incubating the parent compound with a biological matrix (e.g., liver microsomes) and an appropriate cofactor like NADPH to initiate metabolic reactions. nih.gov Samples are then analyzed, often after chromatographic separation, by HRMS. admescope.com The instrument detects the parent compound and any potential metabolites. By comparing the accurate mass of these potential metabolites to the parent compound, researchers can deduce the type of metabolic reaction that has occurred (e.g., hydroxylation, oxidation, dealkylation). nih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, a specific metabolite ion is selected and fragmented, and the resulting fragment ions are analyzed. ijpras.comnih.gov The fragmentation pattern provides structural clues that, when pieced together, help to postulate the exact structure of the metabolite. nih.gov This nontargeted metabolomics approach, combined with multivariate analysis, has proven to be a more efficient tool for metabolite identification than conventional methods. nih.gov

Table 1: Hypothetical In Vitro Metabolites of Isonicotinamide, N,N-dibutyl- Identified by HRMS

This table illustrates potential metabolic transformations of Isonicotinamide, N,N-dibutyl- that could be identified using HRMS. The mass shifts correspond to common metabolic reactions.

| Putative Metabolite | Molecular Formula (Parent: C₁₄H₂₂N₂O) | Mass Shift (from Parent) | Postulated Metabolic Reaction |

| M1: Mono-hydroxylation | C₁₄H₂₂N₂O₂ | +15.99 Da | Hydroxylation |

| M2: N-dealkylation | C₁₀H₁₄N₂O | -56.10 Da | Loss of a butyl group |

| M3: Oxidation | C₁₄H₂₀N₂O₂ | +13.98 Da | Oxidation & Dehydrogenation |

| M4: N-oxidation | C₁₄H₂₂N₂O₂ | +15.99 Da | N-oxidation on the pyridine (B92270) ring |

Chromatographic-Mass Spectrometric Coupling for Trace Analysis

For the detection and quantification of minute quantities of Isonicotinamide, N,N-dibutyl-, the coupling of a chromatographic separation technique with mass spectrometry is the method of choice. researchgate.net This hybrid approach combines the separation power of chromatography with the high sensitivity and specificity of mass spectrometry. drawellanalytical.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile compounds. drawellanalytical.comshimadzu.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase within a long, coiled column. shimadzu.cometamu.edu The separated components then enter the mass spectrometer for detection and identification. etamu.edu For a compound like Isonicotinamide, N,N-dibutyl-, GC-MS could be a suitable method, provided it has sufficient volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally versatile and particularly advantageous for analyzing non-volatile, polar, or thermally labile compounds. researchgate.netdrawellanalytical.com LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. researchgate.net The key advantage of LC is its applicability to a broader range of molecules than GC. researchgate.net Modern LC systems, such as Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with sensitive mass analyzers like triple quadrupole (QqQ) or high-resolution systems (Q-TOF, Orbitrap), provide the means for highly sensitive trace analysis. admescope.com For trace analysis, targeted methods like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are often employed, where the mass spectrometer is set to detect only specific mass-to-charge ratios corresponding to the target analyte, significantly enhancing sensitivity and reducing background noise. researchgate.netshimadzu.com

Table 2: Comparison of Chromatographic-Mass Spectrometric Techniques for Trace Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile/semi-volatile compounds in the gas phase. etamu.edu | Separates compounds in the liquid phase. researchgate.net |

| Analyte Suitability | Volatile and thermally stable compounds. shimadzu.com | Wide range, including non-volatile and polar compounds. drawellanalytical.com |

| Sample Preparation | Often requires derivatization to increase volatility. | Often requires filtration or solid-phase extraction. |

| Sensitivity | High, especially for targeted analysis. drawellanalytical.com | Very high, particularly with tandem MS for trace levels. researchgate.net |

| Application | Environmental analysis, food quality, drug testing. drawellanalytical.com | Pharmaceutical analysis, metabolomics, biomedical samples. researchgate.net |

Capillary Electrophoresis and Microfluidic Platforms

Emerging analytical platforms offer new possibilities for speed, efficiency, and miniaturization in chemical analysis.

Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate ions based on their size and charge. researchgate.net The separation occurs in a narrow fused-silica capillary, which allows for very efficient and rapid analyses with minimal sample and solvent consumption. researchgate.netmdpi.com CE can be coupled with mass spectrometry (CE-MS), providing a powerful tool for analyzing charged species, peptides, and small molecules. asiapharmaceutics.infomdpi.com For Isonicotinamide, N,N-dibutyl-, which can be protonated, CE-MS could offer an alternative to LC-MS, potentially providing different selectivity and higher separation efficiency. mdpi.com

Microfluidic Platforms , often called "lab-on-a-chip" systems, integrate entire analytical processes onto a single, small chip. capitalbiotechnology.comelveflow.com These platforms manipulate picoliter to nanoliter volumes of fluid in micro-fabricated channels. elveflow.comnih.gov They can automate complex procedures such as sample handling, chemical reactions, separations (including chromatography and electrophoresis), and detection. nih.govutwente.nl The advantages are significant: reduced reagent consumption, faster analysis times, and the potential for high-throughput parallel processing. elveflow.comutwente.nl A microfluidic device could be designed to perform in vitro metabolism studies or trace environmental analysis of Isonicotinamide, N,N-dibutyl- in a fully automated fashion. capitalbiotechnology.com

Table 3: Characteristics of Capillary Electrophoresis and Microfluidic Platforms

| Technology | Principle of Operation | Key Advantages | Potential Application for Isonicotinamide, N,N-dibutyl- |

| Capillary Electrophoresis (CE) | Separation of ions in an electric field within a narrow capillary. researchgate.net | High separation efficiency, short analysis time, low sample/reagent use. researchgate.net | High-resolution separation and analysis, especially when coupled with MS. asiapharmaceutics.info |

| Microfluidic Platforms | Integration of multiple laboratory functions on a single chip. capitalbiotechnology.comelveflow.com | Automation, high throughput, reduced sample/reagent volumes, portability. elveflow.com | Automated in vitro metabolism studies or environmental trace detection. |

Mechanistic Insights into Isonicotinamide, N,n Dibutyl Chemical Transformations

Degradation Pathways and Stability Profiling in Simulated Biological Environments (In Vitro)

There is no specific information available in the reviewed literature regarding the degradation pathways or in vitro stability profile of Isonicotinamide (B137802), N,N-dibutyl-.

Studies on structurally related N,N-dialkyl amides, such as N,N-di-(2-ethylhexyl)butyramide (DEHBA), have been conducted in contexts like nuclear fuel reprocessing. These investigations have identified that the primary degradation products often result from the cleavage of the carbon-nitrogen (C-N) bonds adjacent to the carbonyl group. rsc.org For N,N-dibutylisonicotinamide, this would hypothetically lead to the formation of isonicotinic acid and dibutylamine (B89481). However, without experimental data, this remains a projection based on chemical similarity.

No data tables on the degradation products or stability of Isonicotinamide, N,N-dibutyl- in simulated biological environments could be generated due to the absence of research findings.

Photochemical and Radiolytic Stability Studies

Photochemical Stability:

Radiolytic Stability:

There is no direct research on the radiolytic stability of Isonicotinamide, N,N-dibutyl-.

However, studies on other N,N-dialkyl amides under gamma irradiation have been performed. rsc.orgrsc.org For instance, the radiolytic degradation of N,N-di-(2-ethylhexyl)butyramide (DEHBA) in n-dodecane was found to be relatively slow. rsc.org The major degradation products identified were bis(2-ethylhexyl)amine (B85733) and N-(2-ethylhexyl)butyramide, formed through the cleavage of C-N bonds. rsc.org It is plausible that N,N-dibutylisonicotinamide would undergo similar degradation upon exposure to ionizing radiation, but this has not been experimentally verified. The general trend for radiolytic susceptibility of functional groups has been observed as nitrate (B79036) ester > azide (B81097) > nitramine > nitro, though this does not directly include the amide functionality in this specific configuration. nih.gov

No data tables on the photochemical or radiolytic stability of Isonicotinamide, N,N-dibutyl- could be compiled.

Reaction Kinetics and Thermodynamics of Isonicotinamide, N,N-dibutyl- Synthesis

Detailed studies on the reaction kinetics and thermodynamics for the synthesis of Isonicotinamide, N,N-dibutyl- are not available in the public domain.

The synthesis would typically involve the reaction of isonicotinic acid or its activated derivative (like an acyl chloride) with dibutylamine. While the general principles of amide bond formation are well-understood, specific kinetic parameters (such as rate constants, activation energies) and thermodynamic data (such as enthalpy, entropy, and Gibbs free energy of reaction) for this particular synthesis have not been published.

Research has been conducted on the thermodynamics of cocrystal formation between carbamazepine (B1668303) and isonicotinamide (the parent amide), which provides insight into non-covalent interactions but not the thermodynamics of the amide synthesis itself. mdpi.com Similarly, kinetic studies have been performed on reactions using derivatives like N-chloroisonicotinamide as an oxidant, but this does not inform the synthesis of the title compound. ijrdpl.comomicsonline.org

Due to the absence of specific research, no data tables for the kinetic and thermodynamic parameters of Isonicotinamide, N,N-dibutyl- synthesis can be presented.

Future Trajectories and Interdisciplinary Research for Isonicotinamide, N,n Dibutyl

Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) have become powerful tools in accelerating the discovery and optimization of novel molecules. nih.govmdpi.com These technologies can be leveraged to explore the chemical space around Isonicotinamide (B137802), N,N-dibutyl- for the de novo design of new analogues with enhanced properties. springernature.com

Table 1: Hypothetical AI/ML Workflow for Derivative Design

| Step | Description | AI/ML Technique | Desired Outcome |

|---|---|---|---|

| 1. Seed Molecule | Isonicotinamide, N,N-dibutyl- is defined as the starting chemical scaffold. | - | A defined chemical starting point. |

| 2. Generative Design | A generative algorithm creates novel molecular structures based on the seed. | Genetic Algorithm, VAE | A virtual library of new derivatives. |

| 3. Property Prediction | ML models predict key properties for each new derivative. mdpi.com | Supervised Learning, Graph Neural Networks | Data on predicted solubility, toxicity, and target affinity. |

| 4. Candidate Scoring | Molecules are ranked based on a multi-parameter optimization score. | Scoring Functions | A prioritized list of candidates for synthesis. |

| 5. Synthesis & Validation | Top-ranked candidates are synthesized and tested experimentally. | - | Confirmation of predicted properties. |

This in silico pipeline could facilitate the discovery of a new wave of optimally designed molecules derived from the Isonicotinamide, N,N-dibutyl- scaffold.

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics provides the computational tools to manage and analyze large datasets of chemical information, while virtual screening (VS) allows for the rapid, computational assessment of large compound libraries to identify molecules that are likely to bind to a biological target. mmsl.cz For Isonicotinamide, N,N-dibutyl-, whose biological targets are not well-defined, virtual screening represents a crucial first step in elucidating its potential pharmacological role.

There are two primary strategies for virtual screening: ligand-based and structure-based. mmsl.cz

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the target protein is unknown. It relies on the principle that molecules with similar structures or properties often have similar biological activities. A model, or pharmacophore, is built from known active compounds, and databases are then searched for other molecules that fit this model. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of a potential target protein is known, molecular docking can be employed. mmsl.cz This technique predicts the preferred orientation and binding affinity of a ligand (e.g., Isonicotinamide, N,N-dibutyl-) within the binding site of the protein. mdpi.com

A chemoinformatic approach for Isonicotinamide, N,N-dibutyl- would involve screening its structure against databases of known protein targets to identify potential interactions, thereby generating hypotheses about its mechanism of action that can be tested experimentally. nih.gov

Table 2: Proposed Virtual Screening Workflow for Isonicotinamide, N,N-dibutyl-

| Phase | Technique | Description | Objective |

|---|---|---|---|

| 1. Preparation | 3D Structure Generation | Generate a low-energy 3D conformer of Isonicotinamide, N,N-dibutyl-. | Create an accurate representation for screening. |

| 2. Target Fishing | Inverse Docking | Dock the compound into the binding sites of a wide array of proteins with known structures. | Identify a set of potential protein targets. |

| 3. Hit Selection | Scoring & Ranking | Evaluate the predicted binding poses and affinities using scoring functions. mmsl.cz | Prioritize the most promising protein-ligand interactions. |

| 4. Validation | In Vitro Assays | Experimentally test the binding and activity of Isonicotinamide, N,N-dibutyl- against the top-ranked targets. | Confirm the computational predictions. |

Exploration in Catalysis and Organocatalysis

Organocatalysis is a branch of chemistry that utilizes small, metal-free organic molecules to accelerate chemical reactions. csic.essemanticscholar.org This field has grown rapidly due to the low toxicity, stability, and operational simplicity of organocatalysts. csic.es The chemical structure of Isonicotinamide, N,N-dibutyl-, featuring a pyridine (B92270) ring and an amide group, suggests potential activity as an organocatalyst.

Recent research has demonstrated that heteroaromatic small molecules, including the parent compound isonicotinamide, can function as organocatalysts. nih.gov Specifically, isonicotinamide was shown to catalyze Passerini-type activation chemistry, facilitating RNA primer extension by intercepting high-energy intermediates. nih.gov This suggests that these molecules can act as weak nucleophiles to enable reaction pathways that might otherwise be inefficient. nih.gov

Given these findings, Isonicotinamide, N,N-dibutyl- could be explored for similar or novel catalytic activities. The N,N-dibutyl groups would alter the molecule's steric and electronic properties compared to the parent isonicotinamide, potentially tuning its reactivity, selectivity, and solubility in different reaction media. Future research could involve screening Isonicotinamide, N,N-dibutyl- as a catalyst in a variety of organic transformations, such as aldol (B89426) reactions, Michael additions, or asymmetric synthesis. semanticscholar.orgmdpi.com

Table 4: Catalytic Activity of Isonicotinamide and Related Pyridines in Nucleotide Activation

| Catalyst | pKₐ | Yield (%) |

|---|---|---|

| Isonicotinamide | 3.6 | 34 |

| Pyridine | 5.2 | 42 |

| 4-methylpyridine | 6.0 | 35 |

| 4-methoxypyridine | 6.6 | 33 |

| 4-dimethylaminopyridine | 9.7 | 19 |

(Data sourced from a study on small-molecule organocatalysis for in situ nucleotide activation. nih.gov)

This data indicates that pyridine derivatives with varying basicity can catalyze the reaction, opening an avenue for testing derivatives like Isonicotinamide, N,N-dibutyl-.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dibutylisonicotinamide, and how can reaction conditions be optimized?

- Methodology :

- N-Alkylation : React pyrrolidine derivatives with N,N-dibutyl bromoacetamide in polar aprotic solvents (e.g., DMF) under inert conditions. Monitor reaction progress via TLC and purify via column chromatography using silica gel .

- Acetylation : Condense isonicotinoyl chloride with di-n-butylamine in dichloromethane, using triethylamine as a base. Optimize stoichiometry (1:1.2 molar ratio) to minimize byproducts like unreacted amine .

- Hydrolysis : For intermediates, employ basic hydrolysis (e.g., NaOH or LiOH) at 60–80°C. Differential extraction can isolate desired trans,trans isomers from cis,trans contaminants .

Q. Which analytical techniques are critical for characterizing N,N-dibutylisonicotinamide, and what key data should be reported?

- Methodology :

- Spectroscopy : Use FT-IR to confirm amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (if present). Compare with NIST reference spectra for validation .

- XRD : Analyze crystallinity and phase purity. Cocrystal formation (e.g., with acyclovir) shifts diffraction peaks, indicating new lattice structures .

- GC/MS : Identify volatile byproducts and assess purity. Report retention times and fragmentation patterns against standards .

Advanced Research Questions

Q. How does N,N-dibutylisonicotinamide behave as a ligand in coordination chemistry, and what structural insights can be derived?

- Methodology :

- Complex Synthesis : React with transition metals (e.g., Ru(II/III), Co(II)) in ethanol/water mixtures. Use molar ratios (ligand:metal = 2:1) to favor octahedral geometries. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior) .

- Spectroscopic Validation : EPR for paramagnetic complexes (e.g., Co(II)) and NMR (¹H, ¹³C) to confirm ligand binding. Shifted resonances indicate electron donation from amide groups .

Q. What strategies resolve contradictions in spectroscopic data for N,N-dibutylisonicotinamide derivatives?

- Methodology :

- Solvent Effects : Compare IR and NMR spectra in polar (DMSO) vs. nonpolar (CDCl₃) solvents. Hydrogen bonding in DMSO may obscure amide signals, requiring deuterated solvents for clarity .

- Isomer Separation : Use chiral HPLC or recrystallization to isolate stereoisomers. Assign configurations via NOESY NMR or X-ray crystallography .

Q. Can N,N-dibutylisonicotinamide form pharmaceutical cocrystals, and how do solvent choices influence morphology?

- Methodology :

- Solvent Evaporation : Dissolve equimolar ratios of API (e.g., acyclovir) and ligand in ethanol-glacial acetic acid (7:3 v/v). Slow evaporation at 25°C yields cocrystals with distinct melting points and XRD patterns .

- Morphology Analysis : Use SEM to compare crystal habits (e.g., needle vs. plate structures) under varying solvent polarities. Polar solvents (e.g., water) may promote larger, more ordered crystals .

Q. What biochemical pathways involve isonicotinamide derivatives, and how can their mechanisms be probed?

- Methodology :

- Enzymatic Assays : Incubate with Mycobacterium bovis BCG katG I and monitor INH conversion via LC-MS. Quantify isonicotinamide (m/z 122) as a marker of enzymatic activity .

- Inhibitor Studies : Use competitive ligands (e.g., salicylhydroxamic acid) to block metal-binding sites in enzymes. Measure IC₅₀ values via fluorescence quenching .

Data and Thermodynamics

Q. Where can researchers access reliable thermodynamic data for N,N-dibutylisonicotinamide?

- Methodology :

- NIST WebBook : Reference enthalpy of formation (ΔfH°), entropy (ΔrS°), and Gibbs free energy (ΔrG°) for reactions involving amides. Cross-validate with computational methods (DFT) .